In Vitro β-Adrenoceptor Antagonist Potency: Bopindolol vs. Propranolol in Isolated Tissue Preparations
Bopindolol demonstrates significantly higher β-adrenoceptor antagonist potency compared to propranolol, with marked tissue-dependent differences. In isolated guinea pig atrial preparations, bopindolol was 1.1 to 2.8 times more potent than propranolol; in tracheal smooth muscle preparations, its potency advantage increased to 14.1-fold [1]. Notably, the major metabolite 18-502 exhibited 34.7–38.0 times the potency of propranolol in atria and 29.0 times in trachea [1].
| Evidence Dimension | β-Adrenoceptor antagonist potency (relative to propranolol) |
|---|---|
| Target Compound Data | Bopindolol: 1.1-2.8× (atria), 14.1× (trachea) vs. propranolol; Metabolite 18-502: 34.7-38.0× (atria), 29.0× (trachea) |
| Comparator Or Baseline | Propranolol (reference potency = 1.0) |
| Quantified Difference | Up to 14.1-fold higher tracheal potency for bopindolol; up to 38-fold higher for metabolite 18-502 |
| Conditions | Isolated guinea pig right atrial and tracheal preparations; isoproterenol as agonist |
Why This Matters
This quantifies bopindolol's enhanced potency at β2-adrenoceptors, which is relevant for researchers investigating tissue-specific β-blockade or minimizing β1-mediated cardiac effects.
- [1] Chin, W. P., Sun, H. T., Kawada, T., & Imai, S. (1989). Beta-blocking actions and the partial agonist activity of bopindolol, a new beta-adrenoceptor antagonist, and its two metabolites. Nihon Yakurigaku Zasshi, 94(1), 27-33. View Source
